Cyclobenzaprine N-Oxide
CAS No.: 6682-26-4
Cat. No.: VC21331946
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 6682-26-4 |
---|---|
Molecular Formula | C20H21NO |
Molecular Weight | 291.4 g/mol |
IUPAC Name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide |
Standard InChI | InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 |
Standard InChI Key | CWVULMRJHWMZLY-UHFFFAOYSA-N |
SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |
Canonical SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |
Appearance | White to Off-White Solid |
Melting Point | 75-77°C |
Chemical Identity and Properties
Cyclobenzaprine N-Oxide (CAS Number: 6682-26-4) is chemically defined as 3-(5H-dibenzo[a,d]annulen-5-ylidene)-N,N-dimethylpropan-1-amine oxide. It has a molecular formula of C₂₀H₂₁NO with a molecular weight of 291.39 g/mol . The compound serves as a key metabolite of cyclobenzaprine hydrochloride, a tricyclic skeletal muscle relaxant .
The compound is also known by several synonyms including:
-
3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-Oxide
-
3-(dibenzo[1,2-a:1',2'-e]annulen-11-ylidene)-N,N-dimethylpropan-1-amine oxide
Physical and Chemical Characteristics
Cyclobenzaprine N-Oxide exhibits distinct physical properties that are important for its identification, handling, and storage. The following table summarizes these key physical and chemical parameters:
The compound possesses a specific molecular structure represented by the following descriptors:
-
SMILES notation: CN+([O-])CCC=C1c2ccccc2C=Cc3ccccc13
-
InChI: InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Supplier Information | Specifications | Reference |
---|---|---|
Product Format | Neat | |
Purity | >95% (HPLC) | |
Product Type | Metabolite, Impurity Reference Material | |
Storage Requirements | -20°C freezer, under inert atmosphere |
Commercial pricing for this compound varies significantly based on quantity and supplier, with costs ranging from approximately $410 for 50mg to $1000 for 10mg from different manufacturers .
Formation and Metabolism
Metabolic Pathways
Cyclobenzaprine N-Oxide forms as a result of oxidative metabolism of cyclobenzaprine, specifically through N-oxidation of the tertiary amine group. Cyclobenzaprine undergoes extensive metabolism in the liver via both oxidative and conjugative pathways .
The primary metabolic pathways of cyclobenzaprine include:
-
N-demethylation: Leads to formation of desmethylcyclobenzaprine, catalyzed by cytochrome P-450 (CYP) isoenzymes 3A4, 1A2, and to a lesser extent, 2D6
-
N-glucuronidation: Forms glucuronide conjugates, catalyzed by UGT1A4 and UGT2B10
Degradation Mechanisms
Research on the degradation mechanisms of cyclobenzaprine has identified Cyclobenzaprine N-Oxide as one of fifteen major oxidation products and impurities . Studies clearly indicate that cyclobenzaprine degrades through oxidation at multiple sites:
-
Oxidation of the tertiary amine group to generate the N-oxide
-
Oxidation of both the endocyclic and exocyclic double bonds to form epoxides
These unstable epoxides undergo further degradation to more polar compounds and subsequent cleavage of the alkyl side-chain to form dibenzosuberenone and anthraquinone as final degradation products .
Analytical Detection and Quantification
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for detection and quantification of Cyclobenzaprine N-Oxide. The following table presents specific LC-MS/MS parameters used for its analysis:
These parameters enable precise identification and quantification of Cyclobenzaprine N-Oxide in biological samples and pharmaceutical formulations .
Chromatographic Methods
Applications and Research Significance
Pharmaceutical Quality Control
Cyclobenzaprine N-Oxide serves several critical functions in pharmaceutical development and quality control:
-
Reference Standard: Used as an analytical reference standard for identification and quantification of metabolites and impurities in cyclobenzaprine formulations
-
Impurity Profiling: Monitored as a potential impurity in cyclobenzaprine formulations , with its presence potentially affecting drug quality and stability
-
Stability Studies: Important marker in stability and degradation studies of cyclobenzaprine under various conditions
Pharmacokinetic Research
Understanding the formation of Cyclobenzaprine N-Oxide provides valuable insights into the metabolic fate of cyclobenzaprine in the body. This knowledge assists in:
-
Evaluating the complete metabolic profile of cyclobenzaprine
-
Assessing potential drug interactions
-
Understanding the elimination pathways of the drug
Research has established that cyclobenzaprine is extensively metabolized, with less than 1% excreted unchanged in urine . The effective elimination half-life of the parent compound is approximately 18 hours (range 8-37 hours) , with plasma clearance of 0.7 L/min .
Recent Research Findings
A significant study on sublingual formulation development for cyclobenzaprine employed permeation models that included monitoring of Cyclobenzaprine N-Oxide formation . This research assessed the effectiveness of permeation models in formulation development while examining metabolic activities in various tissues.
The study incorporated validated LC-MS/MS methods for detecting cyclobenzaprine and its metabolites, including Cyclobenzaprine N-Oxide, demonstrating the importance of this compound in comprehensive drug metabolism studies .
Standard laboratory precautions should be observed when handling this compound, including:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume